molecular formula C11H9N3O3 B1332377 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid CAS No. 313537-96-1

5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid

Cat. No. B1332377
CAS RN: 313537-96-1
M. Wt: 231.21 g/mol
InChI Key: JRYSJLPNUUHTER-UHFFFAOYSA-N
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Description

5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid is a compound that can be associated with the broader class of imidazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their presence in various pharmaceutical agents. The imidazole core is a five-membered ring containing two nitrogen atoms, which is a key feature in many biologically active molecules.

Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, often involves the assembly from low-molecular-weight components or modification of the parent imidazole structure . For instance, substituted benzo[d]imidazole carboxylic acids and their esters have been synthesized and evaluated for their biological activities . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular conformations, which can be influenced by substituents on the imidazole ring. For example, studies on 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides have shown distinct π-π stacking patterns and T-stacking features in their crystal structures . These structural features are crucial as they can affect the biological activity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be quite diverse. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under different conditions leads to the formation of different products, showcasing the versatility of reactions involving imidazole-related compounds . This suggests that this compound could also participate in a variety of chemical reactions, potentially leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of multiple heteroatoms within the imidazole ring system, such as in imidazole-4,5-dicarboxylic acid derivatives, confers the ability to form various anions and engage in coordination with metal ions, which can be exploited in catalysis and other applications . The specific properties of this compound would depend on its exact structure and substituents, but it is likely to share some characteristics with other imidazole derivatives.

Mechanism of Action

The mechanism of action of “5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid” is not available .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users should avoid breathing mist, gas, or vapours and avoid contacting with skin and eye .

properties

IUPAC Name

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYSJLPNUUHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340458
Record name 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313537-96-1
Record name 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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